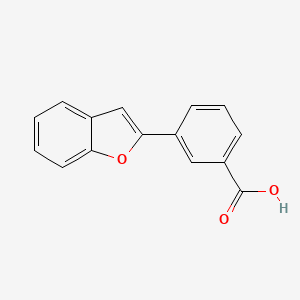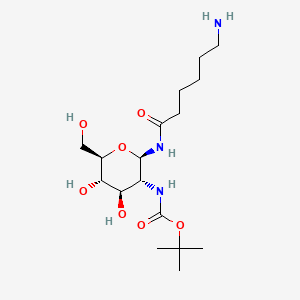
tert-butyl((2R,3R,4R,5S,6R)-2-(6-aminohexanamido)-4,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl((2R,3R,4R,5S,6R)-2-(6-aminohexanamido)-4,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)carbamate: is a complex organic compound with a variety of functional groups, including amino, hydroxyl, and carbamate groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl((2R,3R,4R,5S,6R)-2-(6-aminohexanamido)-4,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)carbamate involves multiple steps, starting from readily available starting materials. The key steps typically include:
Protection of Hydroxyl Groups: The hydroxyl groups in the starting material are protected using tert-butyldimethylsilyl chloride (TBDMS-Cl) to prevent unwanted reactions.
Formation of the Carbamate Group: The protected intermediate is then reacted with tert-butyl chloroformate (t-BOC) to introduce the carbamate group.
Amidation: The aminohexanoic acid is coupled with the intermediate using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the amide bond.
Deprotection: The final step involves the removal of the protecting groups to yield the desired compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The hydroxyl groups in the compound can undergo oxidation to form carbonyl compounds.
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for a variety of chemical transformations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound can be used to study enzyme-substrate interactions, particularly those involving carbamate and amide groups. It can also serve as a model compound for studying the behavior of similar molecules in biological systems.
Medicine
In medicine, the compound has potential applications as a drug candidate or a drug delivery agent. Its ability to form stable amide and carbamate bonds makes it a suitable candidate for modifying drug molecules to improve their stability and bioavailability.
Industry
In the industrial sector, the compound can be used in the production of specialty chemicals and materials. Its unique structure allows for the development of new materials with specific properties, such as improved thermal stability or enhanced mechanical strength.
Wirkmechanismus
The mechanism of action of tert-butyl((2R,3R,4R,5S,6R)-2-(6-aminohexanamido)-4,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)carbamate involves its interaction with specific molecular targets. The carbamate group can inhibit enzymes by forming a covalent bond with the active site, thereby blocking the enzyme’s activity. The amide and hydroxyl groups can also participate in hydrogen bonding and other non-covalent interactions, further modulating the compound’s biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butyl((2R,3R,4R,5S,6R)-2-(6-aminohexanamido)-4,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)carbamate: is similar to other carbamate-containing compounds, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry. This unique structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C17H33N3O7 |
|---|---|
Molekulargewicht |
391.5 g/mol |
IUPAC-Name |
tert-butyl N-[(2R,3R,4R,5S,6R)-2-(6-aminohexanoylamino)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]carbamate |
InChI |
InChI=1S/C17H33N3O7/c1-17(2,3)27-16(25)20-12-14(24)13(23)10(9-21)26-15(12)19-11(22)7-5-4-6-8-18/h10,12-15,21,23-24H,4-9,18H2,1-3H3,(H,19,22)(H,20,25)/t10-,12-,13-,14-,15-/m1/s1 |
InChI-Schlüssel |
LOSGIIHDJYPBHI-DIAXPKBXSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1NC(=O)CCCCCN)CO)O)O |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1C(C(C(OC1NC(=O)CCCCCN)CO)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


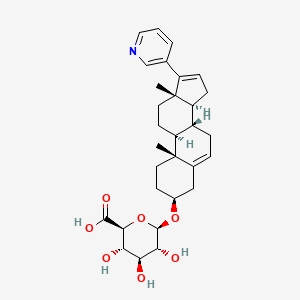
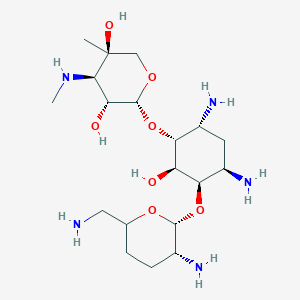
![N-[4-(1-Methylethyl)phenyl]-N'-[4-[2-[(3-phenylpropyl)amino]ethyl]phenyl]-Urea Hydrochloride](/img/structure/B13845913.png)
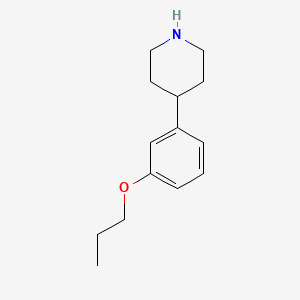
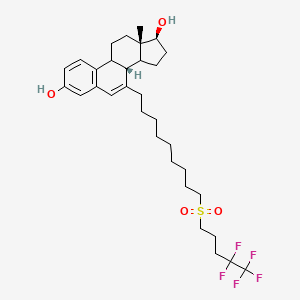

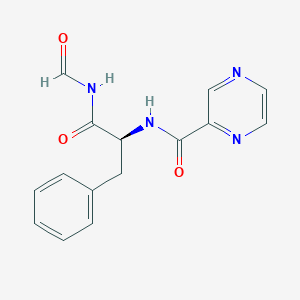
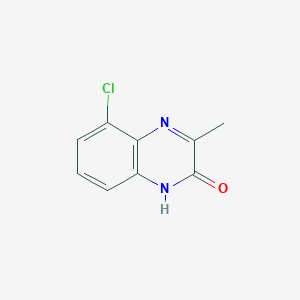

![(2S)-2-acetamido-3-methyl-3-nitrososulfanyl-N-[[(2R,5S)-2,3,4,5-tetrahydroxyoxan-2-yl]methyl]butanamide](/img/structure/B13845951.png)
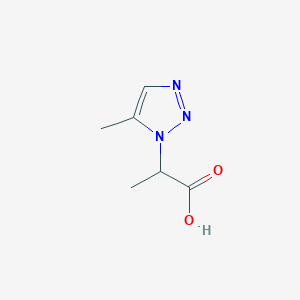
![N-[5-[2-(3,5-dimethoxyphenyl)ethyl]-4H-pyrazol-3-yl]-4-[(3S,5R)-3,5-dimethylpiperazin-1-yl]benzamide](/img/structure/B13845969.png)
![5-(2-Chloro-4-morpholin-4-ylthieno[3,2-d]pyrimidin-6-yl)pyrazin-2-amine](/img/structure/B13845979.png)
